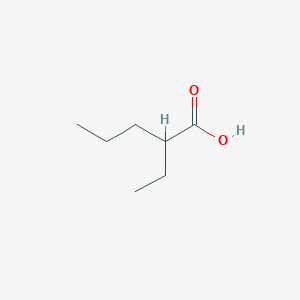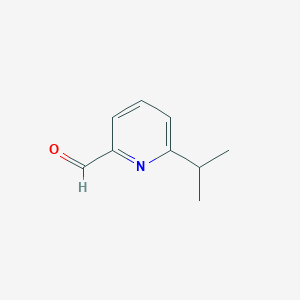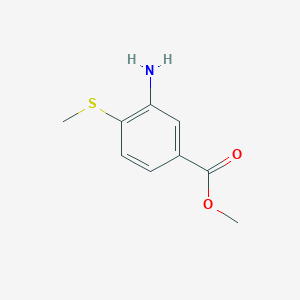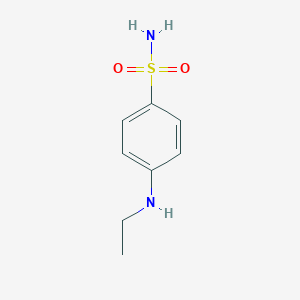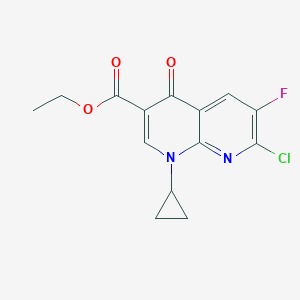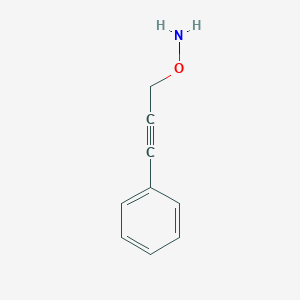
O-(3-phenylprop-2-ynyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-phenylprop-2-ynyl)hydroxylamine: is an organic compound with the molecular formula C₉H₉NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-phenyl-2-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method for preparing O-(3-phenylprop-2-ynyl)hydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.
Oxidation of Alcohol-Derived Peroxides: Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(3-phenylprop-2-ynyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Electrophilic Amination: O-(3-phenylprop-2-ynyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C–N, N–N, O–N, and S–N bonds.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of O-(3-phenylprop-2-ynyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It reacts with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydroxylamine (DPH): Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in stereoselective amination reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in regioselective amination reactions.
Uniqueness: O-(3-phenylprop-2-ynyl)hydroxylamine is unique due to its specific structural features, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
149649-90-1 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
O-(3-phenylprop-2-ynyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 |
InChI-Schlüssel |
ZHFXDAQXMNYCTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCON |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCON |
Synonyme |
Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



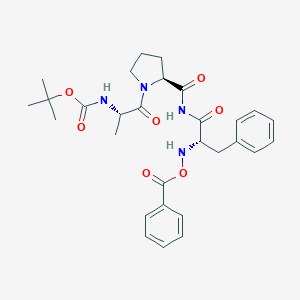
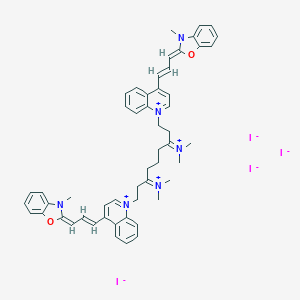
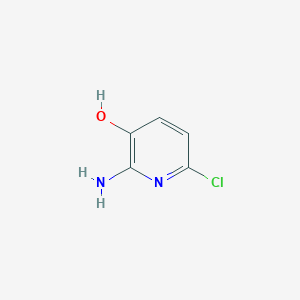
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
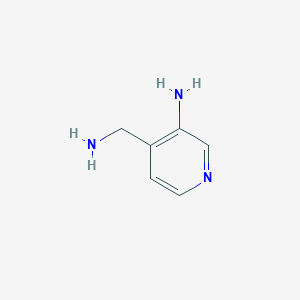


![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
